

An In-depth Technical Guide to TCO-PEG24-acid for Bioconjugation

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Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B15544465

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TCO-PEG24-acid**, a versatile reagent for bioconjugation. It details its chemical properties, reaction mechanisms, and provides step-by-step protocols for its application in creating stable bioconjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and proteomics.

Introduction to TCO-PEG24-acid

TCO-PEG24-acid is a chemical modification reagent that incorporates a Trans-Cyclooctene (TCO) moiety and a 24-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group.[1] This unique structure provides a powerful tool for bioconjugation, leveraging the principles of bioorthogonal chemistry.[2]

The TCO group is a highly reactive dienophile that participates in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) reaction partner.[3][4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for cytotoxic catalysts like copper.[3][6][7]

The hydrophilic PEG24 spacer enhances the aqueous solubility of the molecule and any biomolecule it is attached to.^[1] It also reduces steric hindrance during conjugation and can minimize aggregation of the final bioconjugate.^{[6][8]} The terminal carboxylic acid allows for the covalent attachment of **TCO-PEG24-acid** to primary amine groups on biomolecules, such as the lysine residues of proteins, through amide bond formation.^[1]

Key Advantages:

- **Rapid Reaction Kinetics:** The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling rapid and efficient labeling.^{[3][4][5][9][10][11]}
- **High Specificity and Bioorthogonality:** The reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups found in biological systems.^{[4][5][6][7]}
- **Biocompatibility:** The reaction occurs under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for toxic catalysts.^{[3][5]}
- **Enhanced Solubility and Stability:** The PEG spacer improves the solubility and stability of the resulting bioconjugates.^{[2][8]}

Physicochemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of **TCO-PEG24-acid** is essential for its effective use in bioconjugation.

Property	Value	Source(s)
Molecular Formula	C60H115NO28	[1][12]
Molecular Weight	1298.6 g/mol	[1]
Purity	>95%	[1]
Solubility	Water, DMF, DMSO	[1]
Storage Conditions	-20°C, desiccated	[1]
TCO Stability	Limited shelf life; prone to isomerization to the less reactive cis-cyclooctene (CCO). Not recommended for long-term storage.	[1][13]

Reaction Kinetics of TCO-Tetrazine Ligation:

The reaction between TCO and tetrazine is characterized by its exceptionally high second-order rate constants.

Reactants	Rate Constant (k_2)	Conditions	Source(s)
TCO and Tetrazine (general)	$1 - 1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Aqueous media	[4][11]
TCO and 3,6-dipyridyl-s-tetrazine	$(3,300 \pm 40) \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	Not specified	[9]
TCO-conjugated CC49 mAb and [^{111}In]In-labeled-Tz	$(13 \pm 0.08) \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	PBS at 37°C	[9]
TCO and Tetrazine	$> 800 \text{ M}^{-1}\text{s}^{-1}$	Not specified	[3][6]

Experimental Protocols

This section provides detailed protocols for the two key steps in utilizing **TCO-PEG24-acid** for bioconjugation: the initial amide coupling to an amine-containing biomolecule and the subsequent bioorthogonal ligation to a tetrazine-modified molecule.

Protocol 1: Amide Coupling of TCO-PEG24-acid to a Primary Amine-Containing Biomolecule (e.g., a Protein)

This protocol describes the activation of the carboxylic acid group of **TCO-PEG24-acid** and its subsequent reaction with primary amines on a protein.

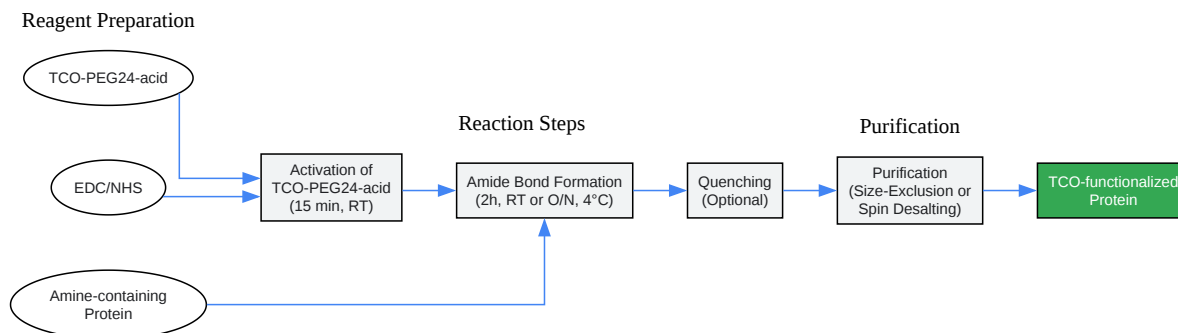
Materials:

- **TCO-PEG24-acid**
- Amine-containing protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Activation Buffer: 0.5 M MES buffer, pH 4.5-6.0
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Spin desalting columns
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Procedure:

- Reagent Preparation:
 - Allow **TCO-PEG24-acid**, EDC, and NHS to equilibrate to room temperature before opening.
 - Prepare a stock solution of **TCO-PEG24-acid** (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

- Prepare stock solutions of EDC and NHS in the Activation Buffer.
- Protein Preparation:
 - Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.
- Activation of **TCO-PEG24-acid**:
 - In a separate microcentrifuge tube, add the desired molar excess of the **TCO-PEG24-acid** stock solution.
 - Add appropriate amounts of EDC and NHS to the **TCO-PEG24-acid** solution in the Activation Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the **TCO-PEG24-acid**.
 - Incubate for 15 minutes at room temperature to form the NHS ester.
- Conjugation to the Protein:
 - Immediately add the activated **TCO-PEG24-acid** mixture to the protein solution.
 - For optimal results, the pH of the reaction mixture should be adjusted to 7.2-8.0.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction (Optional):
 - To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
- Purification:
 - Remove excess, unreacted **TCO-PEG24-acid** and byproducts using a spin desalting column or size-exclusion chromatography.



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Amide coupling workflow for protein functionalization.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

- TCO-functionalized protein (from Protocol 1)
- Tetrazine-modified molecule of interest
- Reaction Buffer: PBS, pH 6.0-9.0

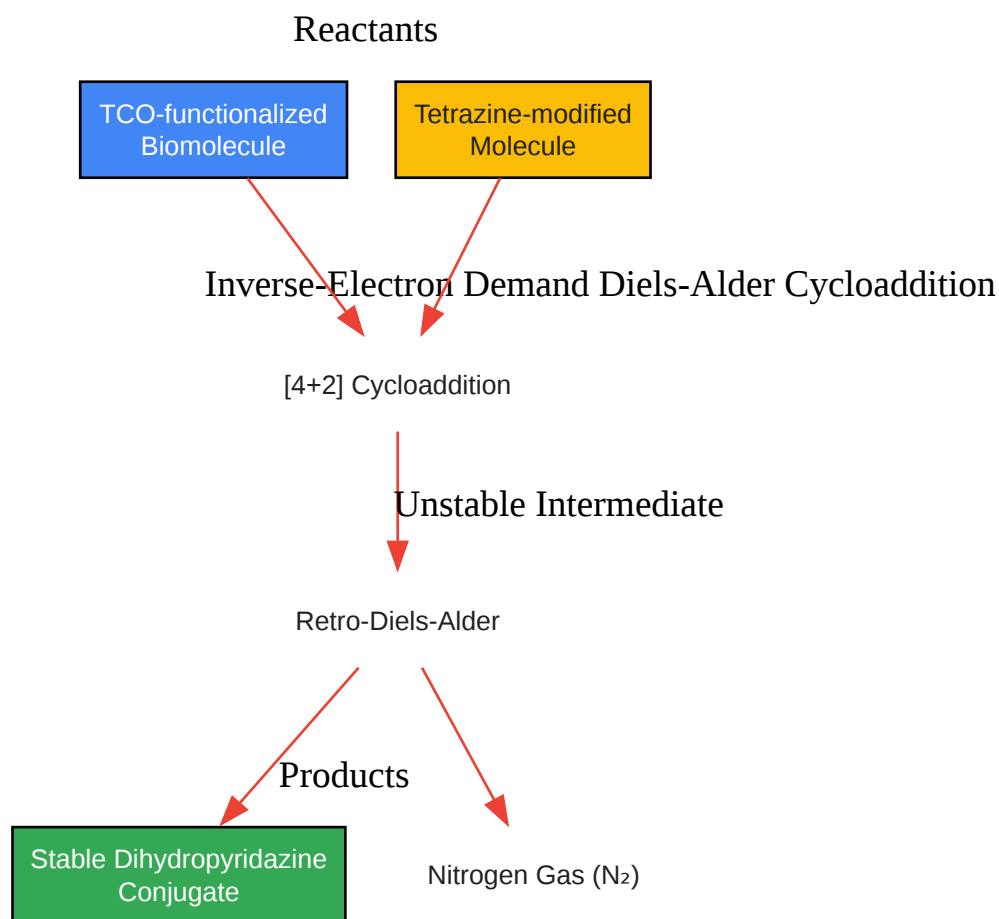
Procedure:

- Reagent Preparation:
 - Prepare the TCO-functionalized protein in the Reaction Buffer.

- Prepare a stock solution of the tetrazine-modified molecule in a compatible solvent (e.g., DMSO, DMF, or water).
- Ligation Reaction:
 - Add the tetrazine-modified molecule to the solution of the TCO-functionalized protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-containing molecule is recommended.
 - Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C, which may require a longer incubation time.
- Monitoring the Reaction (Optional):
 - The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or spectrophotometrically by the decrease in absorbance between 510 and 550 nm.^[4]
- Purification:
 - If necessary, the final bioconjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Reaction Mechanism and Signaling Pathway

The core of the bioconjugation strategy with **TCO-PEG24-acid** lies in the inverse-electron demand Diels-Alder (IEDDA) reaction.



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The inverse-electron demand Diels-Alder reaction pathway.

The reaction proceeds via a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene). This forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas and forming a stable dihydropyridazine linkage.[5]

Applications in Research and Drug Development

The unique properties of **TCO-PEG24-acid** make it a valuable tool in a wide range of applications:

- **Antibody-Drug Conjugates (ADCs):** The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to a monoclonal

antibody for targeted cancer therapy.[3][14]

- PROTACs: **TCO-PEG24-acid** can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[15]
- Molecular Imaging and Diagnostics: The bioorthogonal nature of the TCO-tetrazine ligation allows for the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vitro and in vivo imaging applications.[2][8]
- Proteomics and Protein-Protein Interaction Studies: **TCO-PEG24-acid** can be used to label and pull down proteins of interest for further analysis.[16]

Conclusion

TCO-PEG24-acid is a powerful and versatile reagent for bioconjugation. Its combination of a highly reactive TCO group, a beneficial PEG spacer, and a versatile carboxylic acid handle enables the efficient and specific labeling of biomolecules. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes it an invaluable tool for researchers and professionals in drug development, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to successfully implement **TCO-PEG24-acid** in a variety of bioconjugation applications.

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